Mal-amido-PEG12-acid
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Overview
Description
Mal-amido-PEG12-acid is a polyethylene glycol (PEG) derivative that contains a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG12-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a terminal carboxylic acid to a PEG chain. The synthesis typically involves the following steps:
Activation of Carboxylic Acid: The terminal carboxylic acid is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).
Amide Bond Formation: The activated carboxylic acid reacts with a primary amine to form a stable amide bond.
Maleimide Group Attachment: The maleimide group is introduced to the PEG chain through a reaction with a thiol group
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of reagents are used to produce this compound in bulk.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG12-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds
Common Reagents and Conditions
EDC or DCC: Used to activate the carboxylic acid for amide bond formation.
Thiol-containing Compounds: React with the maleimide group to form covalent bonds
Major Products Formed
Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.
Thiol-Maleimide Adducts: Formed through the reaction of the maleimide group with thiols
Scientific Research Applications
Mal-amido-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, to other molecules or surfaces.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the production of advanced materials and nanotechnology applications
Mechanism of Action
Mal-amido-PEG12-acid exerts its effects through the formation of covalent bonds with thiol groups and the creation of stable amide bonds with primary amines. The maleimide group specifically targets thiol groups, while the terminal carboxylic acid reacts with amines in the presence of activators. These reactions enable the compound to link biomolecules and other entities, facilitating various applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Mal-amido-PEG4-acid: Similar to Mal-amido-PEG12-acid but with a shorter PEG chain.
Mal-amido-PEG8-acid: Intermediate PEG chain length compared to this compound
Uniqueness
This compound is unique due to its longer PEG spacer, which provides increased solubility in aqueous media and allows for greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIYLUYRFENAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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